molecular formula C35H21Cl2F2K5N2O13 B15137454 Fluo-3FF (pentapotassium)

Fluo-3FF (pentapotassium)

Cat. No.: B15137454
M. Wt: 981.9 g/mol
InChI Key: VRZZNEZQSQRZPU-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Fluo-3FF (pentapotassium) is a fluorescent calcium indicator used extensively in scientific research. It is a cell-permeable acetoxymethyl ester derivative of Fluo-3FF, which is a di-fluorinated analog of Fluo-3. This compound is known for its lower affinity for calcium compared to Fluo-3, making it particularly useful for studying compartments with high calcium concentrations, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluo-3FF (pentapotassium) involves multiple steps, starting from the parent compound Fluo-3The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of Fluo-3FF (pentapotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then converted into a cell-permeable acetoxymethyl ester derivative to enhance its utility in biological applications .

Chemical Reactions Analysis

Types of Reactions

Fluo-3FF (pentapotassium) primarily undergoes complexation reactions with calcium ions. It exhibits strong fluorescence enhancement upon binding with calcium, without any spectral shift. This property is crucial for its application as a calcium indicator .

Common Reagents and Conditions

The common reagents used in reactions involving Fluo-3FF (pentapotassium) include calcium chloride and various buffers to maintain the pH and ionic strength of the solution. The typical conditions involve maintaining a neutral to slightly alkaline pH to ensure optimal fluorescence properties .

Major Products Formed

The major product formed from the reaction of Fluo-3FF (pentapotassium) with calcium ions is a highly fluorescent complex. This complex is used to monitor calcium levels in various biological systems .

Scientific Research Applications

Mechanism of Action

Fluo-3FF (pentapotassium) exerts its effects by binding to calcium ions, resulting in a significant increase in fluorescence intensity. The molecular target of this compound is the calcium ion, and the pathway involved is the calcium signaling pathway. The lower affinity for calcium compared to Fluo-3 allows Fluo-3FF to be used in environments with high calcium concentrations without saturating the indicator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluo-3FF (pentapotassium) is unique due to its lower affinity for calcium, making it suitable for studying high calcium concentration environments. This property distinguishes it from other similar compounds like Fluo-3 and Fluo-4, which have higher calcium affinities and are more suitable for low calcium concentration studies .

Properties

Molecular Formula

C35H21Cl2F2K5N2O13

Molecular Weight

981.9 g/mol

IUPAC Name

pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate

InChI

InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5

InChI Key

VRZZNEZQSQRZPU-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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